1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-14-6-2-1-5-12(14)9-17(22)23-13-10-21(11-13)18-20-15-7-3-4-8-16(15)24-18/h1-8,13H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRVXINXTXKLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a benzo[d]thiazol-2-yl moiety, have been found to interact with various enzymes and receptors.
Mode of Action
Based on the structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the cyclooxygenase (cox) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Pharmacokinetics
It can be inferred from the structure that it may have good lipophilicity, which could potentially enhance its absorption and distribution in the body.
Result of Action
Inhibition of cox enzymes by similar compounds has been associated with anti-inflammatory effects, as it reduces the production of pro-inflammatory prostaglandins.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability could be affected by the pH of the environment. Additionally, its interaction with its targets could be influenced by the presence of other molecules that may compete for the same binding sites.
Biological Activity
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₃ClN₂OS
- Molecular Weight : 280.77 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzo[d]thiazole moieties. For instance, derivatives of benzo[d]thiazole have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for several derivatives have been reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | MCF-7 | 0.28 |
| 2-(5-((benzo[d]thiazol-.2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 | 1.8 |
The compound's structure suggests it may inhibit key cellular pathways involved in cancer progression.
Acetylcholinesterase Inhibition
Another significant area of research is the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structural motifs have demonstrated promising AChE inhibitory activity. For example, a study reported that derivatives with benzo[d]thiazole exhibited IC50 values as low as 2.7 µM, indicating their potential as therapeutic agents for cognitive disorders .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cancer cells and neurons, potentially leading to apoptosis in tumor cells and enhanced neurotransmission in neurodegenerative contexts.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxicity of the compound against different cancer cell lines. Preliminary results indicated that modifications to the benzo[d]thiazole ring significantly influenced the biological activity.
- Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding affinity of the compound with AChE and other relevant targets. These studies are crucial for understanding how structural variations affect biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound is compared to three classes of analogues based on substituent motifs and biological relevance:
Computational Analysis
- Thermochemical Stability : Density-functional theory (DFT) calculations (B3LYP functional) predict the target compound’s stability (average absolute deviation ~2.4 kcal/mol for similar systems) .
- Electron Localization : Multiwfn analysis of the benzothiazole ring shows strong electron-withdrawing character, stabilizing the ester group’s electrophilicity .
- Lipophilicity : The 2-chlorophenyl group increases logP compared to fluorine-substituted thiadiazoles, suggesting superior bioavailability .
Research Findings and Implications
Structural Advantages : The azetidine ring’s conformational restriction may reduce off-target interactions compared to five- or six-membered heterocycles.
Synthetic Challenges : Azetidine’s ring strain requires careful optimization to avoid side reactions during esterification.
Q & A
Q. What are the optimal synthetic routes for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate?
Methodological Answer: The synthesis of benzothiazole-containing compounds often involves cyclocondensation or nucleophilic substitution. For the azetidine-3-yl ester core, a plausible route includes:
Formation of the benzothiazole moiety : React 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate under basic conditions to generate the benzo[d]thiazol-2-yl scaffold .
Azetidine ring construction : Utilize a [2+2] cycloaddition or nucleophilic ring-opening of epoxides with benzothiazole derivatives to form the azetidine ring .
Esterification : Couple the azetidin-3-ol intermediate with 2-(2-chlorophenyl)acetic acid via Steglich esterification (DCC/DMAP) or acid chloride activation .
Q. Key Considerations :
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Employ orthogonal analytical techniques:
Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
Spectroscopy :
- NMR : Confirm the benzothiazole (δ 7.2–8.5 ppm), azetidine (δ 3.5–4.5 ppm), and chlorophenyl (δ 6.8–7.4 ppm) signals.
- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺ expected for C₁₈H₁₄ClN₂O₂S: 365.0452).
X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related benzothiazole derivatives .
Data Interpretation : Cross-validate spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts ).
Advanced Research Questions
Q. What experimental strategies are recommended for elucidating the compound's mechanism of action in anticancer assays?
Methodological Answer:
In vitro cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ determination .
Target identification :
- Molecular docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina, guided by benzothiazole-DNA interaction studies .
- Enzyme inhibition assays : Measure activity against acetylcholinesterase or carbonic anhydrase isoforms, common targets for heterocyclic compounds .
Apoptosis studies : Use flow cytometry (Annexin V/PI staining) to assess cell death pathways.
Contradiction Management : Replicate assays under standardized conditions (e.g., pH, serum concentration) to minimize variability .
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
Meta-analysis : Compare datasets across studies, noting differences in assay conditions (e.g., cell line origins, incubation times).
Dose-response validation : Re-test the compound in parallel with positive controls (e.g., doxorubicin) to calibrate activity thresholds.
Computational modeling : Apply QSAR models to predict bioactivity trends and identify structural determinants of potency .
Orthogonal assays : Confirm results using alternative methods (e.g., ATP-based viability assays vs. resazurin reduction).
Case Study : Inconsistent IC₅₀ values for benzothiazoles may arise from differential solubility; use DMSO stock solutions at <0.1% v/v to avoid solvent toxicity .
Q. What methodologies are employed to study the environmental fate and biodegradation pathways?
Methodological Answer:
Environmental persistence :
- Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, analyzing degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and monitor byproduct formation.
Biodegradation assays : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown.
Bioaccumulation potential : Calculate logP (e.g., estimated 4.44 for analogous esters ) and correlate with octanol-water partitioning coefficients.
Data Integration : Map degradation pathways using high-resolution mass spectrometry (HRMS-MSⁿ) to identify transient intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
